molecular formula C12H16IN3O B3879545 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide

1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide

Cat. No. B3879545
M. Wt: 345.18 g/mol
InChI Key: LANPVSIAYQPAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PDP is a pyrazolone derivative and is synthesized by the reaction of 3,5-dimethyl-4-aminopyrazole with benzaldehyde in the presence of hydroiodic acid.

Scientific Research Applications

1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has also been found to have antitumor activity against various cancer cell lines. Moreover, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide is not fully understood. However, it is believed that 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide exerts its pharmacological effects by inhibiting the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, pain, and fever. By inhibiting the cyclooxygenase enzyme, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has also been shown to inhibit the expression of inducible nitric oxide synthase, which is responsible for the production of nitric oxide, a potent pro-inflammatory molecule. Moreover, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has been found to reduce oxidative stress and improve antioxidant defenses.

Advantages and Limitations for Lab Experiments

1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has several advantages as a research tool. It is relatively easy to synthesize and has good stability. 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide is also readily available and can be obtained from commercial sources. However, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has some limitations as a research tool. It has poor solubility in water and requires the use of organic solvents for experimental studies. Moreover, 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for research on 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide. One potential area of research is the development of more potent and selective 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide analogs. Another area of research is the investigation of the pharmacokinetic properties of 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide and its metabolites. Furthermore, the potential applications of 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, warrant further investigation. Additionally, the role of 1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide in the regulation of the immune system and its potential applications in the treatment of autoimmune disorders should be explored.

properties

IUPAC Name

2-(benzenecarboximidoyl)-3,5-dimethyl-4H-pyrazol-3-ol;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.HI/c1-9-8-12(2,16)15(14-9)11(13)10-6-4-3-5-7-10;/h3-7,13,16H,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANPVSIAYQPAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C)O)C(=N)C2=CC=CC=C2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide
Reactant of Route 2
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide
Reactant of Route 3
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide
Reactant of Route 4
1-[imino(phenyl)methyl]-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol hydroiodide

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